molecular formula C21H27NO3S2 B1208974 Mazaticol CAS No. 42024-98-6

Mazaticol

Cat. No. B1208974
CAS RN: 42024-98-6
M. Wt: 405.6 g/mol
InChI Key: AMHPTVWBZSYFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mazaticol is a member of piperidines.

Scientific Research Applications

  • Traditional and Modern Medicine Interface in Indigenous Communities : A study by Giovannini & Heinrich (2009) explored the use of traditional and modern medicine in Mazatec indigenous communities. This research highlights how traditional plant-based medicines and pharmaceutical products are integrated, offering insights into the broader context of medicinal practices, which could be relevant to understanding how Mazaticol and similar drugs are perceived and used in different cultural contexts.

  • Nanoparticle Applications in Medicine : A review by Foroozandeh & Aziz (2018) discusses the uptake pathways and intracellular trafficking of nanoparticles, including their physicochemical properties. This could be significant for understanding how drugs like Mazaticol could be delivered and processed at the cellular level.

  • Drug Discovery and Development : Drews (2000) provides a historical perspective on drug discovery, emphasizing the role of molecular biology and genomic sciences Drews (2000). This paper could offer valuable context for understanding the processes behind the development of drugs like Mazaticol.

  • Cancer Cell Interaction with Nanoparticles : Research by Saltan et al. (2011) investigates the effects of methacrylamido-folic acid-modified magnetic nanoparticles on cancer cells. This study may provide insights into novel drug delivery systems, which could be relevant for Mazaticol-related research.

  • Nanoparticles in Chemotherapy : A 2006 paper discusses the development of nanoparticles for targeted chemotherapy Expert Review of Anticancer Therapy (2006). While not specific to Mazaticol, it highlights advancements in drug delivery methods, which are crucial in modern pharmaceutical research.

properties

CAS RN

42024-98-6

Product Name

Mazaticol

Molecular Formula

C21H27NO3S2

Molecular Weight

405.6 g/mol

IUPAC Name

(6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate

InChI

InChI=1S/C21H27NO3S2/c1-20(2)9-8-14-12-15(13-16(20)22(14)3)25-19(23)21(24,17-6-4-10-26-17)18-7-5-11-27-18/h4-7,10-11,14-16,24H,8-9,12-13H2,1-3H3

InChI Key

AMHPTVWBZSYFSS-UHFFFAOYSA-N

SMILES

CC1(CCC2CC(CC1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C

Canonical SMILES

CC1(CCC2CC(CC1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C

synonyms

6,6,9-trimethyl-9-azabicyclo(3.3.1)non-3 beta-yl alpha,alpha-di-(2-thienyl) glycolic acid, hydrochloride
KAO-264
mazaticol
mazaticol hydrochloride, (exo)-isomer
mazaticol hydrochloride, 9-(methyl-(14)C)-labeled, (exo)-isomer
mazaticol hydrochloride, carboxy, alpha-di-14C-labeled
PG-501

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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